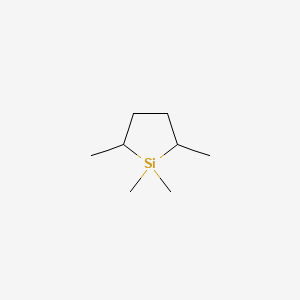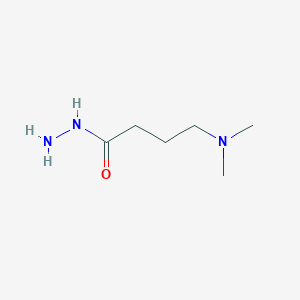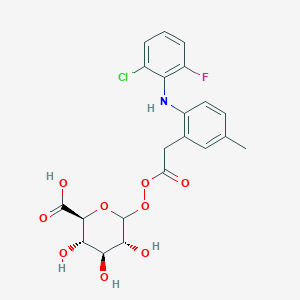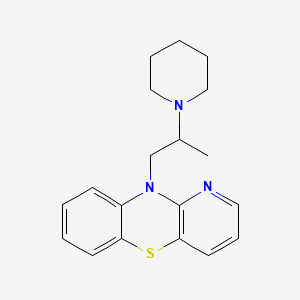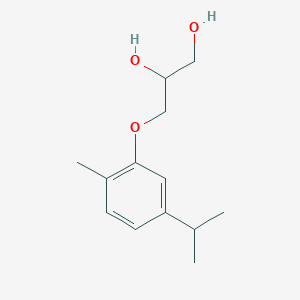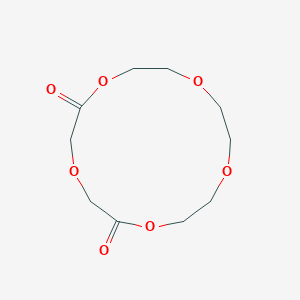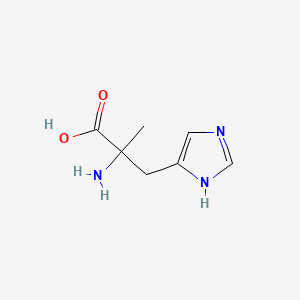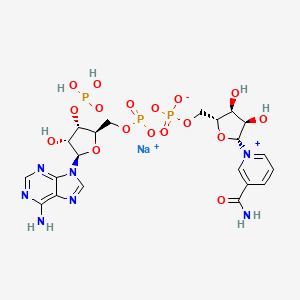
beta-Nicotinamide adenine dinucleotide 3'-phosphate reduced from sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Nicotinamide adenine dinucleotide 3’-phosphate reduced from sodium salt: is a coenzyme found in all living cells. It plays a crucial role in redox reactions, carrying electrons from one reaction to another. This compound is involved in various metabolic pathways, including lipid and cholesterol biosynthesis, fatty acid chain elongation, and antioxidation mechanisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of beta-Nicotinamide adenine dinucleotide 3’-phosphate reduced from sodium salt typically involves the reduction of its oxidized form using specific reducing agents. The reaction conditions often include maintaining a controlled pH and temperature to ensure the stability of the compound .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the compound, which is then extracted and purified using various chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Beta-Nicotinamide adenine dinucleotide 3’-phosphate reduced from sodium salt primarily undergoes redox reactions. It acts as an electron donor in these reactions, facilitating the transfer of electrons to various substrates .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled pH and temperature conditions to maintain the stability of the compound .
Major Products: The major products formed from these reactions depend on the specific substrates involved. For example, in lipid biosynthesis, the compound helps in the formation of long-chain fatty acids .
Applications De Recherche Scientifique
Chemistry: In chemistry, beta-Nicotinamide adenine dinucleotide 3’-phosphate reduced from sodium salt is used as a reducing agent in various synthetic reactions. It is also employed in enzyme assays to study redox reactions .
Biology: In biological research, this compound is crucial for studying metabolic pathways and cellular respiration. It is used in assays to measure the activity of various enzymes involved in redox reactions .
Medicine: In medicine, beta-Nicotinamide adenine dinucleotide 3’-phosphate reduced from sodium salt is used in diagnostic assays to detect enzyme deficiencies and metabolic disorders. It is also being explored for its potential therapeutic applications in treating oxidative stress-related diseases .
Industry: In the industrial sector, this compound is used in the production of biofuels and bioplastics. It is also employed in the food industry as an antioxidant to preserve the quality of food products .
Mécanisme D'action
Beta-Nicotinamide adenine dinucleotide 3’-phosphate reduced from sodium salt exerts its effects by acting as an electron donor in redox reactions. It facilitates the transfer of electrons to various substrates, thereby playing a crucial role in metabolic pathways. The molecular targets of this compound include enzymes involved in lipid and cholesterol biosynthesis, fatty acid chain elongation, and antioxidation mechanisms .
Comparaison Avec Des Composés Similaires
- Beta-Nicotinamide adenine dinucleotide phosphate sodium salt
- Beta-Nicotinamide adenine dinucleotide reduced disodium salt hydrate
- Beta-Nicotinamide adenine dinucleotide phosphate reduced tetrasodium salt hydrate
Uniqueness: Beta-Nicotinamide adenine dinucleotide 3’-phosphate reduced from sodium salt is unique due to its specific role in redox reactions and its involvement in various metabolic pathways. Unlike its oxidized form, this compound acts as an electron donor, making it essential for maintaining cellular redox balance .
Propriétés
Formule moléculaire |
C21H27N7NaO17P3 |
|---|---|
Poids moléculaire |
765.4 g/mol |
Nom IUPAC |
sodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H28N7O17P3.Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-15(31)16(44-46(33,34)35)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)14(30)20(42-10)27-3-1-2-9(4-27)18(23)32;/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39);/q;+1/p-1/t10-,11-,13-,14-,15-,16-,20-,21-;/m1./s1 |
Clé InChI |
XSAHRVGPYKNWEA-QYZPTAICSA-M |
SMILES isomérique |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)OP(=O)(O)O)O)O)C(=O)N.[Na+] |
SMILES canonique |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)OP(=O)(O)O)O)O)C(=O)N.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




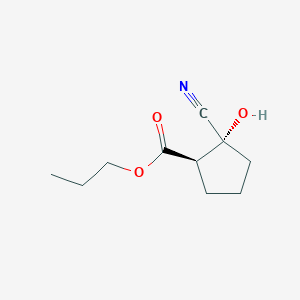
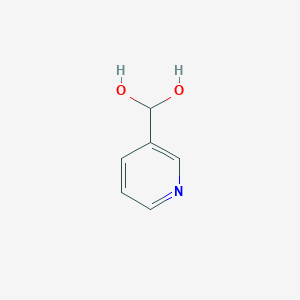
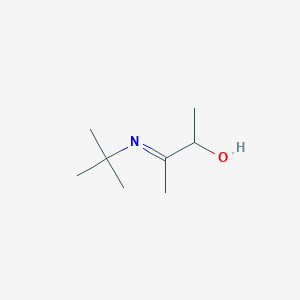
![4-Chloro-3-(3-isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)aniline](/img/structure/B13809927.png)
